molecular formula C20H15N3O6 B11968883 N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide

N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide

Cat. No.: B11968883
M. Wt: 393.3 g/mol
InChI Key: BQCFEJSARDJQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group on the phenyl ring and two nitro groups on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide typically involves the condensation of 4-methoxyaniline with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of N-(4-aminophenyl)-2,4-diamino-N-phenylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of quinone derivatives.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. In cancer cells, it can inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain applications, such as enzyme inhibition and materials science, where precise molecular interactions are crucial .

Properties

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide

InChI

InChI=1S/C20H15N3O6/c1-29-17-10-7-15(8-11-17)21(14-5-3-2-4-6-14)20(24)18-12-9-16(22(25)26)13-19(18)23(27)28/h2-13H,1H3

InChI Key

BQCFEJSARDJQFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.